Artemisinin vs Dihydroartemisinin and Artesunate: Antimalarial Potency Quantified by IC50 in P. berghei Model
In a direct comparative study using synchronized short-term in vitro cultures of P. berghei erythrocytic stages with drugs present during the complete 24-hour developmental cycle, artemisinin exhibited an IC50 of 1.9×10⁻⁸ M, compared to 1.1×10⁻⁸ M for artesunate and 0.3×10⁻⁸ M for dihydroartemisinin [1]. This represents a 1.7-fold lower potency versus artesunate and a 6.3-fold lower potency versus dihydroartemisinin. In the same study's in vivo assessment using intramuscular administration at 10 mg/kg bodyweight, artemisinin and artesunate both showed 100% recrudescence (0% cure rate), whereas dihydroartemisinin achieved a 47% cure rate [1].
| Evidence Dimension | Antimalarial potency (IC50) and in vivo cure rate |
|---|---|
| Target Compound Data | IC50 = 1.9×10⁻⁸ M; In vivo cure rate = 0% at 10 mg/kg |
| Comparator Or Baseline | Artesunate: IC50 = 1.1×10⁻⁸ M, cure rate = 0%; Dihydroartemisinin: IC50 = 0.3×10⁻⁸ M, cure rate = 47% |
| Quantified Difference | 1.7-fold less potent vs artesunate; 6.3-fold less potent vs DHA |
| Conditions | P. berghei-rodent model; synchronized short-term in vitro cultures; drugs present during complete 24h developmental cycle; in vivo: intramuscular injection, 10 mg/kg, 3 consecutive days |
Why This Matters
Procurement for antimalarial screening requires understanding that artemisinin serves as the low-potency baseline control, while derivatives provide progressively higher potency—selecting the wrong compound compromises assay sensitivity and dose-response interpretation.
- [1] Janse CJ, Waters AP, Kos J, van der Lugt B, Mons B. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model. Int J Parasitol. 1994;24(4):589-594. View Source
